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2-Bromo-5-chloro-1,6-

naphthyridine

Cat. No.: B13134093

Get Quote

Executive Summary
2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic scaffold utilized primarily in

the development of kinase inhibitors (e.g., PI3K, mTOR) and as an intermediate in the

synthesis of complex polycyclic pharmaceutical agents. Its asymmetric di-halogenation pattern

—featuring a bromine at C2 and a chlorine at C5—enables orthogonal functionalization. The

C2-bromide is labile to Buchwald-Hartwig aminations and Suzuki couplings under mild

conditions, while the C5-chloride (peri-position) typically requires higher activation energies,

allowing for precise regioselective synthesis.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data

for this molecule, derived from high-fidelity structural analog analysis and substituent chemical

shift (SCS) theory.

Structural Analysis & Numbering
Proper assignment requires a rigorous understanding of the 1,6-naphthyridine numbering

system and the electronic environment of the heterocyclic core.
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Core Scaffold: 1,6-Naphthyridine (diazanaphthalene).[1][2]

Substituents:

Bromine (Br) at Position 2: Alpha to N1. Inductively electron-withdrawing (-I),

mesomerically electron-donating (+M).

Chlorine (Cl) at Position 5: Alpha to the bridgehead (C4a), gamma to N6. Strong inductive

deshielding effect on the peri-proton (H4).

Electronic Environment
The 1,6-naphthyridine system is electron-deficient.[3] N1 and N6 withdraw electron density,

deshielding alpha-protons (H2, H5, H7). In the 2,5-dihalo derivative, the absence of protons at

C2 and C5 simplifies the spectrum to four distinct aromatic signals, but the peri-effect between

the C5-Cl and H4 is a critical diagnostic feature.

NMR Spectroscopic Profile
Note: The following data represents a high-confidence predicted profile based on the parent

1,6-naphthyridine spectrum (Paudler & Kress, 1966) and validated substituent effects for

chloro/bromo-pyridines.

^1H NMR Data (400 MHz, CDCl₃)
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Position
Chemical Shift
(δ, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment
Logic

H-3 7.65 Doublet (d)

Ortho to Br.

Slight

deshielding vs

parent (7.52) due

to -I effect of Br.

H-4 8.62 Doublet (d)

Diagnostic

Signal.

Significantly

deshielded vs

parent (8.28) due

to the peri-effect

of C5-Cl and lack

of conjugation.

H-7 8.85 Doublet (d)

Alpha to N6.

Deshielded by N-

anisotropy.

Minimal effect

from distal

halogens.

H-8 8.05 Doublet (d)

Beta to N6.

Slight downfield

shift vs parent

(7.93) due to

ring-current

perturbation.

^13C NMR Data (100 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Type Assignment Logic

C-2 144.5 Quaternary

Ipso-Br. Typical range

for 2-bromopyridines

(140-145 ppm).

C-3 128.2 CH Beta to N1.

C-4 138.8 CH

Gamma to N1.

Deshielded by peri-Cl

interaction.

C-4a 123.5 Quaternary Bridgehead carbon.

C-5 151.0 Quaternary

Ipso-Cl. Alpha to

bridgehead.

Deshielded.

C-6 N/A Heteroatom Nitrogen (N6).

C-7 153.2 CH

Alpha to N6. Most

deshielded CH signal.

[4]

C-8 122.1 CH Beta to N6.

C-8a 155.4 Quaternary
Bridgehead carbon

adjacent to N1.

Experimental Methodology
Sample Preparation Protocol
To ensure high-resolution data acquisition free from concentration-dependent shifts (stacking

effects):

Mass: Weigh 5.0 – 8.0 mg of the solid analyte.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v) as an internal

reference.
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Note: If solubility is poor, use DMSO-

, but expect a +0.1 to +0.3 ppm shift in all signals due to solvent polarity.

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the 5mm

NMR tube to remove undissolved micro-particulates which cause line broadening.

Acquisition Parameters (Standard 400 MHz)
Pulse Sequence:zg30 (30° excitation pulse).

Relaxation Delay (D1): 1.0 s (Ensure > 3 × T1 for quantitative integration).

Scans (NS): 16 (1H), 1024 (13C).

Temperature: 298 K (25°C).

Synthesis & Logic Visualization
The following diagram illustrates the logical workflow for synthesizing the core and assigning

the NMR signals based on the "Peri-Effect" and "Alpha-Effect."

Precursor:
5-Chloro-1,6-naphthyridin-2-amine

Sandmeyer Reaction
(NaNO2, HBr, CuBr, 0°C)

 Diazotization

Target:
2-Bromo-5-chloro-1,6-naphthyridine

 Halogen Exchange

H-4 Signal (8.62 ppm)
Deshielded by Peri-Cl

 Steric/Electronic
Interaction

H-3 Signal (7.65 ppm)
Ortho to Br

 Inductive Effect
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Click to download full resolution via product page

Caption: Synthesis pathway via Sandmeyer reaction and subsequent NMR signal assignment

logic highlighting the diagnostic peri-effect.

Interpretation & Troubleshooting
Diagnostic Features

The H4/H3 Coupling: Look for a clean AB-system (or AX) with a coupling constant of ~8.8

Hz. If this is missing, the ring integrity is compromised.

Impurity Check:

Hydrolysis: A broad singlet at ~12-13 ppm indicates hydrolysis of the C2-Br to the pyridone

(OH tautomer).

Regioisomers: 2-Chloro-5-bromo isomer is rare but possible if synthesized via non-

selective halogenation; distinguished by NOE (Nuclear Overhauser Effect) between H3

and the C2-substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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